

Application Note: Elucidating Histidine and Aspartate Protonation States Using NMR Spectroscopy

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Compound of Interest		
Compound Name:	His-Asp	
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Introduction

Histidine (His) and aspartate (Asp) residues are fundamental to the function of many proteins, playing critical roles in enzymatic catalysis, protein stability, and molecular recognition. Their side chains can exist in different protonation states near physiological pH, a property that is intimately linked to their functional mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-resolution information on protein structure and dynamics, making it an ideal tool for characterizing the protonation states of individual His and Asp residues within a protein.

This application note provides a detailed guide for utilizing NMR spectroscopy to determine the site-specific pKa values and protonation states of histidine and aspartate residues in proteins. We will cover the fundamental principles, provide detailed experimental protocols for NMR pH titrations, and present guidelines for data analysis and interpretation.

Principles of Using NMR to Determine Protonation States

The chemical environment of a nucleus dictates its resonance frequency (chemical shift) in an NMR experiment. The protonation or deprotonation of a His or Asp side chain significantly



alters the electronic distribution around the nuclei within the side chain and the backbone, leading to measurable changes in their chemical shifts.

Histidine: The imidazole side chain of histidine can exist in three states: a positively charged (protonated) state and two neutral tautomeric states (N δ 1-H, denoted as the π tautomer, and N ϵ 2-H, the τ tautomer). The chemical shifts of the imidazole ring protons (H δ 2, H ϵ 1) and carbons (C δ 2, C ϵ 1), as well as the nitrogens (N δ 1, N ϵ 2), are highly sensitive to the protonation state.[1][2][3][4] Particularly, ¹⁵N NMR is very informative, as the chemical shift of a protonated nitrogen is significantly different from that of an unprotonated nitrogen (around 170-180 ppm vs. 250 ppm, respectively).[3][4]

Aspartate: The carboxylic acid side chain of aspartate exists in either a protonated (neutral) or deprotonated (negatively charged) state. The chemical shifts of the β -protons (H β) and the β -carbon (C β) are particularly sensitive to the protonation state of the carboxyl group.[5] Upon deprotonation, the C β resonance typically shifts downfield.

By monitoring the chemical shifts of these sensitive nuclei as a function of pH, a titration curve can be generated for each residue. Fitting this curve to the Henderson-Hasselbalch equation allows for the determination of the pKa value, which is the pH at which the protonated and deprotonated species are present in equal concentrations.

Experimental Protocols

A typical experiment to determine the pKa values of His and Asp residues involves a series of two-dimensional (2D) NMR experiments, most commonly ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments, recorded on a protein sample at various pH values.

Sample Preparation

- Protein Expression and Purification: For ¹H-¹⁵N HSQC experiments, the protein of interest should be uniformly ¹⁵N-labeled. This is typically achieved by expressing the protein in minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source. For ¹H-¹³C HSQC, uniform ¹³C-labeling is required, using ¹³C-glucose as the carbon source.
- Buffer Selection: Choose a buffer system that provides good buffering capacity over the desired pH range of the titration. A combination of buffers, such as citrate, phosphate, and



Tris, can be used to cover a wide pH range. Ensure the buffer components do not resonate in regions of the NMR spectrum that would overlap with protein signals.

- NMR Sample Preparation:
 - Prepare a series of NMR samples, each containing the same concentration of the ¹⁵N or ¹³C-labeled protein.[6]
 - Each sample should be in a buffer solution at a specific pH value, spanning the range of interest (e.g., from pH 4 to 9 in 0.5 pH unit increments).[7][8]
 - It is crucial to maintain a constant ionic strength across all samples to minimize its effect on chemical shifts.[8]
 - The final samples should contain 5-10% D₂O for the deuterium lock.

NMR Data Acquisition

- Spectrometer Setup: Tune and match the probe for the desired nuclei (¹H and ¹⁵N or ¹³C). Ensure good magnetic field homogeneity by shimming on the sample.
- ¹H-¹⁵N HSQC Experiment: The ¹H-¹⁵N HSQC is the most common experiment for monitoring the protonation states of histidine residues, as the side chain N-H correlation of the neutral tautomers can often be observed.[9][10][11] It also provides information on backbone amide protons, which can be sensitive to nearby titrating groups.
 - Typical Parameters:
 - Temperature: 298 K (or the temperature at which the protein is most stable).
 - ¹H Spectral Width: 12-16 ppm.
 - ¹⁵N Spectral Width: 30-40 ppm.
 - Acquisition Time: Dependent on sample concentration, typically ranging from 30 minutes to several hours per sample.[10]



- ¹H-¹³C HSQC Experiment: This experiment is particularly useful for monitoring the protonation state of aspartate residues by observing the Cβ-Hβ correlations.[5] It also provides information on the histidine side chain carbons.
 - Typical Parameters:
 - Temperature: 298 K.
 - ¹H Spectral Width: 12-16 ppm.
 - ¹³C Spectral Width: 40-50 ppm (for the aliphatic region).

Data Processing and Analysis

- Data Processing: Process the acquired 2D NMR data using appropriate software (e.g., Topspin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction.
- Resonance Assignment: If the resonance assignments for the protein are not already known,
 they will need to be determined using a standard suite of triple-resonance NMR experiments.
- Chemical Shift Tracking: For each pH point, identify and record the chemical shifts of the nuclei of interest (e.g., His Hε1, Nε2, Nδ1; Asp Cβ, Hβ).
- pKa Determination:
 - \circ Plot the observed chemical shift (δ obs) of a given nucleus as a function of pH.
 - Fit the data to the Henderson-Hasselbalch equation:
 - where δ_A is the chemical shift of the deprotonated state and δ_H is the chemical shift of the protonated state.[7]
 - The fitting will yield the pKa value for that specific residue.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.





Table 1: Typical ¹H and ¹⁵N Chemical Shifts (ppm) for

Histidine Protonation States.

Nucleus	Protonated (His+)	Neutral τ-tautomer (Nε2-H)	Neutral π-tautomer (Nδ1-H)
Ηδ2	~8.5 - 9.0	~7.5 - 8.0	~8.0 - 8.5
Hε1	~7.0 - 7.5	~7.0 - 7.5	Not directly observed
Νδ1	~170 - 180	~250	~170 - 180
Νε2	~170 - 180	~170 - 180	~250

Note: These are approximate values and can vary depending on the local environment of the residue in the protein.[3][4][12]

Table 2: Typical ¹³C Chemical Shifts (ppm) for Aspartate

Protonation States.

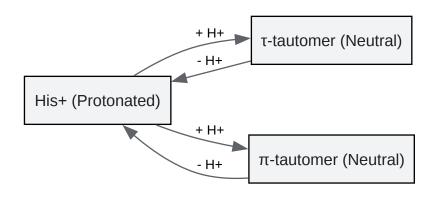
Nucleus	Protonated (AspH)	Deprotonated (Asp-)
Сβ	~38 - 40	~41 - 43
Су	~176 - 178	~180 - 182

Note: These are approximate values and can be influenced by the protein's tertiary structure.[5]

Mandatory Visualizations

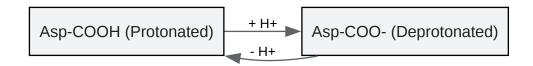
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.





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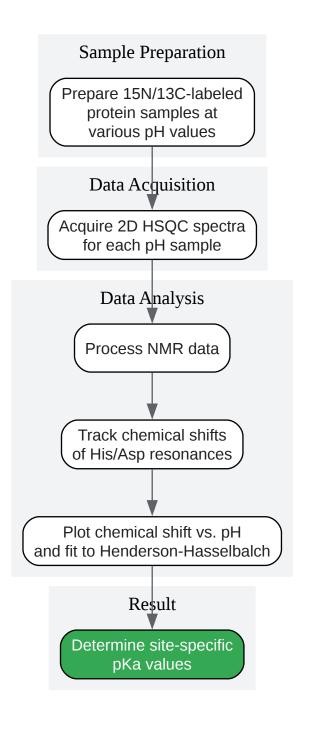
Caption: Protonation equilibria of the histidine side chain.



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Caption: Protonation equilibrium of the aspartate side chain.





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Caption: Experimental workflow for determining pKa values using NMR.

Conclusion

NMR spectroscopy offers a robust and precise method for determining the protonation states of histidine and aspartate residues in proteins at atomic resolution. The detailed protocols and



data interpretation guidelines presented in this application note provide a framework for researchers to successfully employ this technique. Understanding the pKa values of these key residues is crucial for elucidating enzyme mechanisms, understanding protein stability, and guiding rational drug design.

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